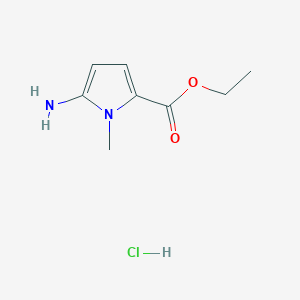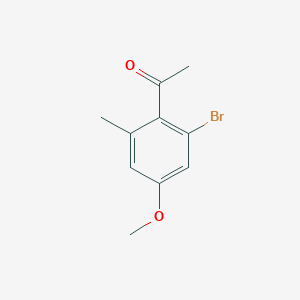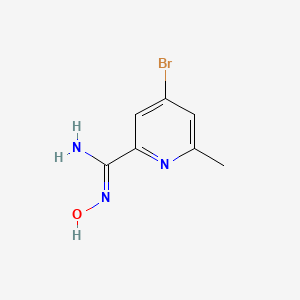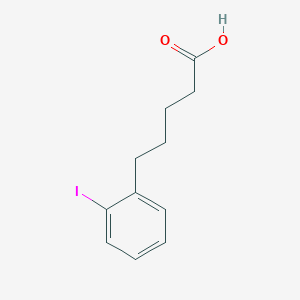
5-(2-Iodophenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Iodophenyl)pentanoic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodophenyl)pentanoic acid typically involves the iodination of a phenylpentanoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Iodophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The iodine atom can be reduced to form a phenylpentanoic acid without the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of phenylpentanoic acid derivatives.
Reduction: Formation of phenylpentanoic acid.
Substitution: Formation of substituted phenylpentanoic acids with various functional groups.
Aplicaciones Científicas De Investigación
5-(2-Iodophenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2-Iodophenyl)pentanoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards certain biological targets. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Iodophenyl)pentanoic acid
- 4-Iodophenylacetic acid
- 2-Iodobenzoic acid
Uniqueness
5-(2-Iodophenyl)pentanoic acid is unique due to the position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers and analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C11H13IO2 |
|---|---|
Peso molecular |
304.12 g/mol |
Nombre IUPAC |
5-(2-iodophenyl)pentanoic acid |
InChI |
InChI=1S/C11H13IO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,2,4,6,8H2,(H,13,14) |
Clave InChI |
UQCTWTKMNHKHLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCCCC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


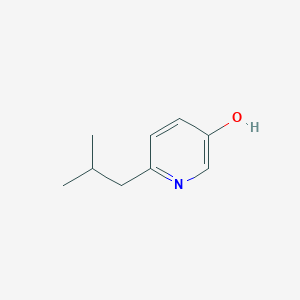
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

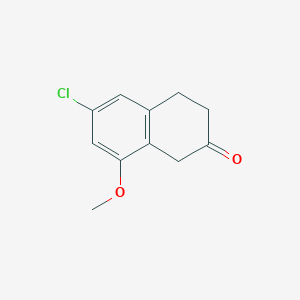
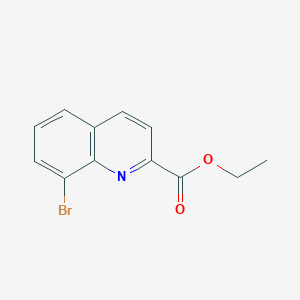
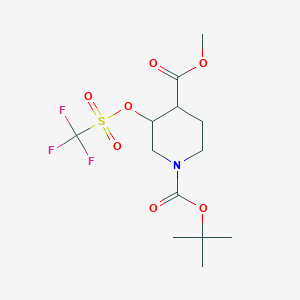
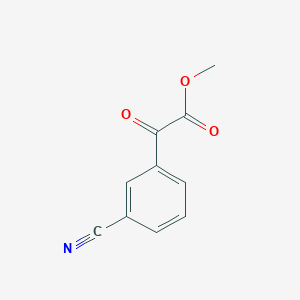
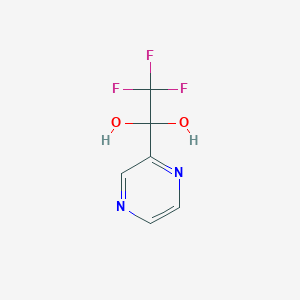
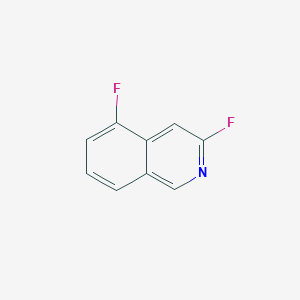
![7-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13669529.png)
